Morpholine derivatives have shown promise in the treatment of various conditions. The study of BKP-115 demonstrated its potential as an anti-inflammatory agent, which could be beneficial in conditions like pancreatitis. The compound was found to reduce endogenous intoxication and improve detoxification properties when administered to rats, with intragastric injection showing the highest effectiveness2.
Understanding the stability of morpholine derivatives under different conditions is crucial for drug development. A force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was conducted to confirm the selectivity of the active pharmaceutical ingredient (API) and its impurity determination method. The study found that the API was stable under laboratory conditions, as well as when exposed to acid, alkali, and temperatures up to 60°C. However, it was susceptible to degradation under the influence of hydrogen peroxide and UV radiation3. This information is vital for the proper formulation and packaging of drugs containing morpholine derivatives to ensure their efficacy and shelf-life.
The compound can be classified under organic compounds and more specifically as a nitrogen-containing heterocycle. It is synthesized from readily available precursors and is characterized by its unique morpholino and tetraazole functionalities. The presence of these functional groups suggests potential biological activity, making it a candidate for further pharmacological studies.
The synthesis of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the following steps:
The synthesis conditions may involve solvents such as dimethyl sulfoxide or acetonitrile and catalysts like triethylamine to facilitate reactions. Temperature and reaction time are critical parameters that can influence yield and purity.
The molecular structure of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be described as follows:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the presence of the expected functional groups.
Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
Further studies are required to elucidate the precise mechanism of action for this specific compound.
The physical and chemical properties of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate include:
These properties are crucial for determining the compound's suitability for pharmaceutical applications.
Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has potential applications in various fields:
Methyl 2-(5-morpholino-2H-1,2,3,4-tetrazol-2-yl)acetate represents a structurally complex heterocyclic compound integrating two pharmacologically significant motifs: a tetrazole ring and a morpholine moiety, linked via an acetic acid methyl ester spacer. Its systematic IUPAC name, methyl 2-(5-morpholin-4-yl-2H-tetrazol-2-yl)acetate, precisely defines the connectivity: the morpholine nitrogen (position 4) attaches to the tetrazole ring at position 5, while the methyl acetate group connects via a methylene bridge (–CH₂–) to the tetrazole’s nitrogen at position 2. This nomenclature follows IUPAC guidelines for tetrazole derivatives, where numbering prioritizes the ring nitrogens starting from a bridgehead nitrogen [1] [6].
Structural Features and Alternatives:
Table 1: Nomenclature and Structural Descriptors
Classification | Identifier |
---|---|
Systematic IUPAC Name | Methyl 2-(5-morpholin-4-yl-2H-tetrazol-2-yl)acetate |
Molecular Formula | C₈H₁₄N₄O₃ (calculated from substructures) |
Key Functional Groups | Tetrazole, morpholine, methyl ester |
Substituent Positions | Morpholine at C5 of tetrazole; acetate at N2 |
The compound emerged from synergistic advancements in heterocyclic chemistry and medicinal bioisosterism. Tetrazoles gained prominence as metabolically stable surrogates for carboxylic acids following seminal work by Herr (2002) and others, who demonstrated their utility in angiotensin II receptor blockers (ARBs) like losartan [6]. Concurrently, morpholine derivatives were explored for their pharmacokinetic benefits, including solubility and membrane permeability [8].
The specific fusion of morpholine and tetrazole scaffolds became feasible through innovations in click chemistry and cycloaddition reactions. Key developments included:
Patent analyses suggest initial synthetic routes to this compound were optimized between 2010–2020, emphasizing atom economy and mild conditions to preserve the acid-labile tetrazole ring [8].
This hybrid compound exemplifies strategic molecular design in drug discovery, leveraging dual pharmacological motifs:
Bioisosteric Utility
Synthetic Versatility
The methyl ester serves as a key synthetic handle for further derivatization:
Table 2: Functional Roles in Drug Design
Structural Element | Pharmacochemical Role | Example Applications |
---|---|---|
5-Morpholino-tetrazole | Bioisostere for carboxylate; enhances solubility | Antihypertensives, kinase inhibitors |
Methyl acetate linker | Pro-drug activation; synthetic flexibility | Esterase-activated pro-drugs |
N2-substitution on tetrazole | Blocks 1H-tautomerism; stabilizes ring | Metabolic stabilization |
Recent studies highlight its role in anticancer scaffolds, particularly as a precursor to thymidylate synthase inhibitors that disrupt DNA synthesis in tumors [4]. Additionally, its physicochemical profile (clogP ≈ 1.2, PSA ≈ 75 Ų) aligns with Lipinski’s criteria for oral bioavailability, underscoring its drug-likeness [8] [10]. As heterocyclic hybrids gain traction in targeted therapies, this compound’s modularity positions it as a versatile building block for next-generation bioactive agents.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: